molecular formula C20H17N3O4 B4123626 N-[4-(benzyloxy)phenyl]-N'-(4-nitrophenyl)urea

N-[4-(benzyloxy)phenyl]-N'-(4-nitrophenyl)urea

Cat. No.: B4123626
M. Wt: 363.4 g/mol
InChI Key: MSNCRQIKLHIXNP-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyloxy group attached to one phenyl ring and a nitro group attached to another phenyl ring, both connected through a urea linkage

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-20(21-16-6-10-18(11-7-16)23(25)26)22-17-8-12-19(13-9-17)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNCRQIKLHIXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea typically involves the reaction of 4-(benzyloxy)aniline with 4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea.

Industrial Production Methods

While specific industrial production methods for N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed

    Reduction: N-[4-(benzyloxy)phenyl]-N’-(4-aminophenyl)urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(benzyloxy)aniline and 4-nitroaniline.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The urea linkage provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-N’-(2-chloro-6-(4-methoxyphenoxy)benzyl]urea: Similar structure with a chloro and methoxy substitution.

    N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide moiety instead of a nitrophenyl group.

    N-[4-(benzyloxy)phenyl]-N’-(2-methoxy-4-nitrophenyl)thiourea: Thiourea derivative with a methoxy and nitro substitution.

Uniqueness

N-[4-(benzyloxy)phenyl]-N’-(4-nitrophenyl)urea is unique due to the presence of both a benzyloxy and a nitro group, which impart distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)phenyl]-N'-(4-nitrophenyl)urea
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N-[4-(benzyloxy)phenyl]-N'-(4-nitrophenyl)urea

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